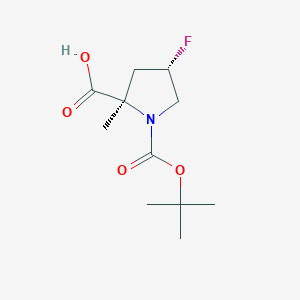
(2R,4S)-1-(Tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-1-(Tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methyl group attached to the pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-(Tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.
Introduction of Fluorine: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methylation: The methyl group is introduced through alkylation reactions using methylating agents like methyl iodide.
Protection with Boc Group: The tert-butoxycarbonyl protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(2R,4S)-1-(Tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield various derivatives depending on the nucleophile used.
科学研究应用
(2R,4S)-1-(Tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (2R,4S)-1-(Tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.
相似化合物的比较
Similar Compounds
- (2R,4S)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid
- (2S,4S)-1-(Tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
- (2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Uniqueness
(2R,4S)-1-(Tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, binding interactions, and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
属性
分子式 |
C11H18FNO4 |
|---|---|
分子量 |
247.26 g/mol |
IUPAC 名称 |
(2R,4S)-4-fluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-7(12)5-11(13,4)8(14)15/h7H,5-6H2,1-4H3,(H,14,15)/t7-,11+/m0/s1 |
InChI 键 |
AMYPRFPCITYLTA-WRWORJQWSA-N |
手性 SMILES |
C[C@@]1(C[C@@H](CN1C(=O)OC(C)(C)C)F)C(=O)O |
规范 SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,5R)-1-benzyl 3-tert-butyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14025072.png)
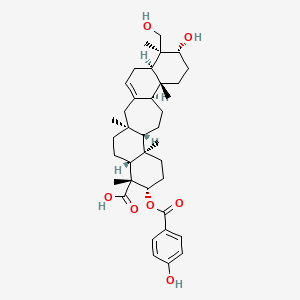

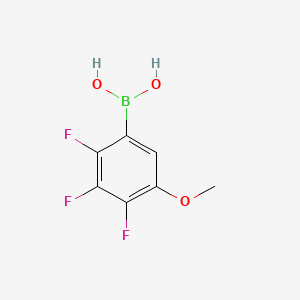
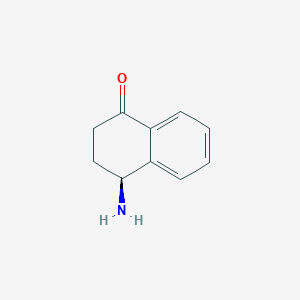
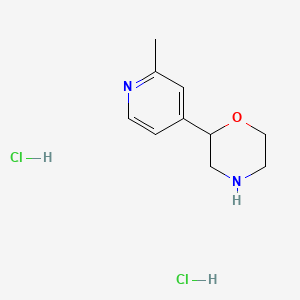

![(1S,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14025111.png)
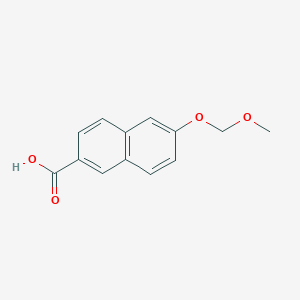

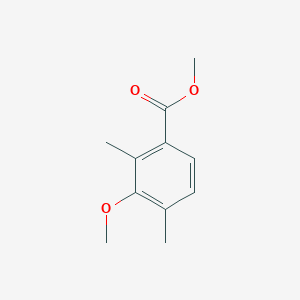
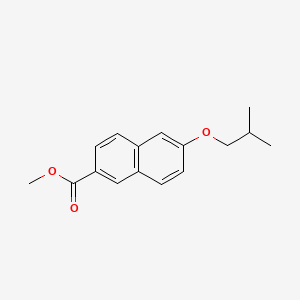
![2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one](/img/structure/B14025149.png)
